molecular formula C17H20N4O B6469140 N-{4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2640947-35-7

N-{4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide

Cat. No.: B6469140
CAS No.: 2640947-35-7
M. Wt: 296.37 g/mol
InChI Key: DCRWVWIYNVPLAG-UHFFFAOYSA-N
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Description

N-{4-[(6-Cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide is a pyrimidine-derived acetamide compound characterized by a cyclobutyl substituent at the 6-position and a methyl group at the 2-position of the pyrimidine ring. The molecule features a central pyrimidine scaffold linked to an acetamide group via a para-substituted phenylamino bridge.

Synthesis routes for analogous compounds involve alkylation of thiopyrimidin-4-ones with chloroacetamide derivatives under basic conditions (e.g., sodium methylate), followed by cyclization or substitution reactions to introduce aryl or cycloalkyl groups .

Properties

IUPAC Name

N-[4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-11-18-16(13-4-3-5-13)10-17(19-11)21-15-8-6-14(7-9-15)20-12(2)22/h6-10,13H,3-5H2,1-2H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRWVWIYNVPLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

  • Molecular Formula : C_{16}H_{20}N_{4}O
  • Molecular Weight : 284.36 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine ring substituted with a cyclobutyl group and an acetamide moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Derivative : The starting material is synthesized through cyclization reactions involving appropriate precursors.
  • Amidation Reaction : The pyrimidine derivative is then reacted with an appropriate amine to form the desired acetamide.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 μM
Pseudomonas aeruginosa0.25 μM

The compound's effectiveness against these pathogens suggests its potential as a lead compound in antibiotic development.

Cytotoxicity Studies

In vitro cytotoxicity evaluations using standard cell lines (e.g., HaCat, Balb/c 3T3) have demonstrated that the compound possesses moderate cytotoxic effects, indicating a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

The mechanism through which this compound exerts its biological effects appears to involve inhibition of key enzymes and pathways in microbial metabolism. Molecular docking studies suggest strong binding interactions with target proteins such as DNA gyrase and MurD, which are essential for bacterial cell wall synthesis.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A recent study evaluated the antimicrobial efficacy of various derivatives of pyrimidines, including this compound. The results highlighted its potential as an antimicrobial agent with significant activity against resistant strains .
  • Cytotoxicity Assessment :
    • A cytotoxicity assessment using MTT assays indicated that while the compound showed promising antimicrobial activity, its cytotoxic effects on normal cells necessitate further modifications to improve therapeutic index .
  • Molecular Docking Studies :
    • Docking studies revealed favorable binding affinities for the target enzymes, suggesting that structural modifications could enhance potency and selectivity .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including N-{4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide, exhibit significant antitumor properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For instance, several studies have highlighted the effectiveness of pyrimidine-based agents in targeting specific cancer pathways, thus providing a basis for their development as anticancer drugs .

Enzyme Inhibition

The compound's structure suggests potential activity against various enzymes, particularly kinases that are crucial in signal transduction pathways associated with cancer. The presence of the pyrimidine moiety is known to enhance binding affinity to these enzymes, making it a candidate for further investigation in kinase inhibition studies .

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of pyrimidine-based compounds and evaluated their biological activities against different cancer cell lines. The results indicated that modifications to the pyrimidine ring significantly influenced the compounds' efficacy and selectivity against cancer cells .
  • Structure-Activity Relationship (SAR) : Another research effort focused on the SAR of similar compounds, revealing that specific substitutions on the pyrimidine ring could enhance antitumor activity while reducing toxicity. This insight is crucial for designing safer and more effective therapeutic agents .

Potential Therapeutic Uses

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : As an antitumor agent, it may be developed further for clinical use in oncology.
  • Targeted Therapy : Its ability to inhibit specific kinases positions it as a candidate for targeted therapies in personalized medicine approaches.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-{4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide, we compare it with structurally related acetamide-pyrimidine derivatives and sulfonamide/acetamide hybrids (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties Reference
Target Compound : this compound 6-cyclobutyl, 2-methyl (pyrimidine); acetamide (phenyl) ~328.4 (estimated) Enhanced lipophilicity; potential kinase inhibition
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide 2-trifluoromethylphenyl, sulfanyl linkage ~453.9 Electrophilic sulfanyl group; possible metabolic instability
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide Sulfonyl bridge, 4-ethoxy group 334.40 High polarity; sulfonamide-based bioactivity
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide 4-hydroxyphenylamino group ~256.3 Paracetamol derivative; analgesic properties
N-{4-[(4-acetylphenyl)sulfamoyl]phenyl}acetamide Acetylphenyl sulfamoyl group ~362.4 Dual acetamide-sulfonamide motif; enzyme inhibition potential
N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide Bis-sulfamoyl, dimethylpyrimidine ~491.5 High molecular weight; multi-target activity

Key Observations :

Substituent Effects on Bioactivity: The cyclobutyl group in the target compound introduces steric bulk and moderate lipophilicity, which may improve membrane permeability compared to polar sulfonamide analogs (e.g., ).

Functional Group Diversity: Sulfonyl/sulfamoyl groups (e.g., ) confer high polarity and hydrogen-bonding capacity, favoring solubility but limiting blood-brain barrier penetration. The target compound lacks these groups, prioritizing lipophilicity. The hydroxyphenylamino group in links the compound to paracetamol’s analgesic activity, whereas the pyrimidine core in the target compound suggests kinase or receptor modulation.

Synthetic Complexity: The target compound’s synthesis involves alkylation of a thiopyrimidinone intermediate, similar to methods used for sulfanyl analogs ( vs. ). However, introducing the cyclobutyl group requires specialized reagents compared to simpler methyl or aryl substituents.

Therapeutic Potential: Sulfonamide derivatives () are often explored as enzyme inhibitors (e.g., carbonic anhydrase), while pyrimidine-acetamide hybrids (target compound, ) are more likely to target kinases or GPCRs due to structural mimicry of ATP or signaling molecules.

Q & A

Q. What are the standard synthetic routes for N-{4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide, and what key analytical techniques are employed for its characterization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Cyclobutyl group introduction : Alkylation or Suzuki-Miyaura coupling to attach the cyclobutyl moiety to the pyrimidine ring (analogous to methods in and ).
  • Amide bond formation : Condensation of the pyrimidine intermediate with 4-aminophenylacetamide derivatives using coupling agents like EDC/HOBt.
  • Purification : Column chromatography or recrystallization to isolate the product (as described in and ).
  • Characterization :
  • NMR spectroscopy (1H, 13C, 2D-COSY) to confirm regiochemistry and hydrogen bonding (see and ).
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., LC-MS data in ).
  • X-ray crystallography for resolving intramolecular interactions (as in ).
    Table 1 : Summary of Key Analytical Data from Analogous Compounds
PropertyTechniqueExample Data ()
Molecular WeightHRMS[M+H]+ m/z 376.0
1H NMR (DMSO-d6)δ 2.03 (s, CH3)Confirms methyl group substitution
YieldGravimetric58% (optimized route)

Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurements, as suggested in ).
  • Cellular cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects (similar to studies in ).
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) to evaluate CYP450-mediated degradation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data observed during the characterization of this compound derivatives?

  • Methodological Answer :
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity (as in ).
  • Solvent optimization : Switch to deuterated DMSO or CDCl3 to reduce signal broadening caused by hydrogen bonding (observed in ).
  • Dynamic NMR studies : For fluxional behavior (e.g., cyclobutyl ring puckering), conduct variable-temperature NMR.
  • Cross-validation : Compare with computational NMR predictions (DFT-based tools like ACD/Labs or Gaussian).

Q. What strategies can improve the low yields (<60%) reported in the synthesis of pyrimidine-amide derivatives like this compound?

  • Methodological Answer :
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) for coupling reactions (as in ).
  • Microwave-assisted synthesis : Reduce reaction time and improve cyclization efficiency (e.g., used multi-step thermal reactions).
  • Protecting group strategy : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during amide formation.
  • Byproduct analysis : Use LC-MS to identify intermediates and adjust stoichiometry (e.g., reported 2-5% yields in early steps).

Q. How can computational methods guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Molecular docking : Screen against kinase active sites (e.g., EGFR or VEGFR) to predict binding modes (see for analogous pyrido[2,3-d]pyrimidin derivatives).
  • MD simulations : Assess conformational stability of the cyclobutyl group in aqueous and lipid environments.
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity (as in ).
  • Reaction path prediction : Use tools like ICReDD’s quantum chemical workflows to optimize synthetic routes ().
    Table 2 : Computational Parameters for Stability Prediction
ParameterTool/SoftwareApplication Example
Binding Energy (ΔG)AutoDock VinaKinase inhibition prediction
Solubility (LogP)MarvinSketchMetabolic stability optimization
Reaction BarrierGaussian 16Cyclobutyl ring formation kinetics

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data (e.g., IC50 variability across cell lines) for this compound be addressed?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with standardized protocols (e.g., used multiple cell lines).
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions.
  • Cellular uptake studies : Measure intracellular compound levels via LC-MS to rule out permeability issues.
  • Statistical analysis : Apply ANOVA or t-tests to assess significance (e.g., reported ±5% error margins).

Experimental Design

Q. What in vivo pharmacokinetic parameters should be prioritized when advancing this compound to preclinical studies?

  • Methodological Answer :
  • Oral bioavailability : Conduct pharmacokinetic (PK) studies in rodent models with LC-MS quantification (as in ).
  • Half-life (t1/2) : Monitor plasma concentration-time curves post-administration.
  • Tissue distribution : Use radiolabeled analogs (e.g., 14C) to track accumulation in target organs.
  • Metabolite identification : Perform HRMS/MS to detect phase I/II metabolites.

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